

# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Oliceridine (TRV130)

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## Compound of Interest

Compound Name: TF-130

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## Introduction

Oliceridine, also known as TRV130, is a G protein-biased ligand that selectively activates the  $\mu$ -opioid receptor.[1] In preclinical studies, it has demonstrated potent analgesic effects with a lower incidence of respiratory depression and gastrointestinal dysfunction compared to conventional opioids like morphine.[1] This profile suggests its potential for significant benefits in the management of acute pain.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TRV130, based on findings from the first-in-human clinical study.

## Pharmacokinetics

The pharmacokinetic profile of TRV130 was evaluated in a first-in-human, randomized, single-blind, placebo-controlled, single ascending dose study in healthy adult male volunteers.[2]

## Data Presentation

The following table summarizes the key pharmacokinetic parameters of intravenously administered TRV130 over a 1-hour infusion period.[1]

Dose (mg)	Cmax (ng/mL)	AUC0-inf (ng·h/mL)	Half-life (h)
0.15 - 7	1.04 - 102.36	2.52 - 205.97	1.6 - 2.7

Data represents the geometric mean across the dose range tested. Cmax and AUC0-inf were found to be dose-linear.[\[1\]](#)

## Metabolism and Clearance

TRV130's pharmacokinetics are modestly influenced by the CYP2D6 phenotype. In individuals identified as CYP2D6 poor metabolizers, the clearance of TRV130 was reduced by 53%.[\[1\]](#)

## Pharmacodynamics

The pharmacodynamic effects of TRV130 were assessed to confirm its engagement with the central compartment  $\mu$ -opioid receptors.

## Pupil Constriction

A dose- and exposure-dependent constriction of the pupil was observed, which is a known effect of  $\mu$ -opioid receptor agonists.[\[1\]](#) Significant pupil constriction was noted at doses of 2.2 mg, 4 mg, and 7 mg.[\[1\]](#)

## Analgesic Efficacy

In a Phase 2 study involving patients with acute pain following bunionectomy, TRV130 demonstrated rapid and profound analgesia. Doses of 2 mg and 3 mg administered every 3 hours resulted in statistically greater reductions in pain intensity over 48 hours compared to placebo.[\[3\]](#) Furthermore, these doses provided significantly greater categorical pain relief than 4 mg of morphine after the initial dose, with meaningful pain relief occurring in under 5 minutes.[\[3\]](#)

## Experimental Protocols

### First-in-Human Pharmacokinetic and Pharmacodynamic Study

Study Design: A multi-part, randomized, single-blind, placebo-controlled, single ascending dose study was conducted.[\[2\]](#)

Participants: 74 healthy adult male subjects were enrolled.[\[2\]](#)

Drug Administration: Single doses of TRV130 or placebo were administered via intravenous infusion.[\[2\]](#) The dose range for the 1-hour infusion was 0.15 mg to 7 mg.[\[1\]](#) A 1.5 mg dose was also administered over shorter infusion times of 30, 15, 5, and 1 minute.[\[1\]](#)

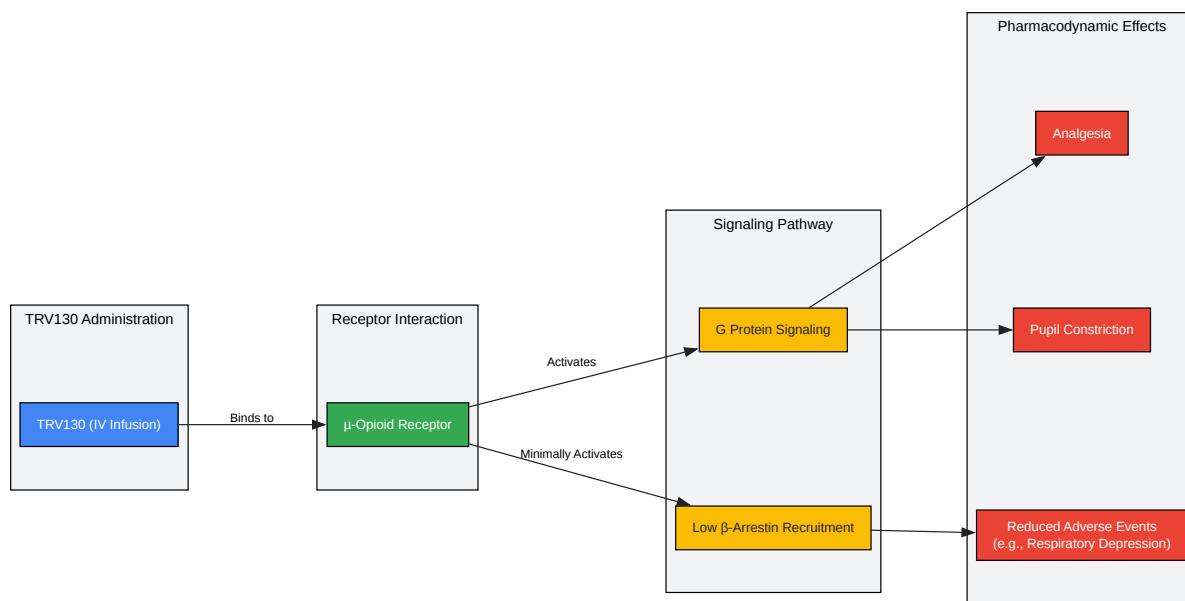
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of TRV130 and calculate pharmacokinetic parameters such as C<sub>max</sub>, AUC<sub>0-inf</sub>, and half-life.

Pharmacodynamic Assessments: Pupillometry was used to measure changes in pupil diameter as a pharmacodynamic marker of  $\mu$ -opioid receptor engagement in the central nervous system.[\[2\]](#)

Safety and Tolerability Monitoring: Safety and tolerability were assessed throughout the study. Nausea and vomiting were observed at the 7 mg dose, which limited further dose escalation.[\[1\]](#)

## Visualizations

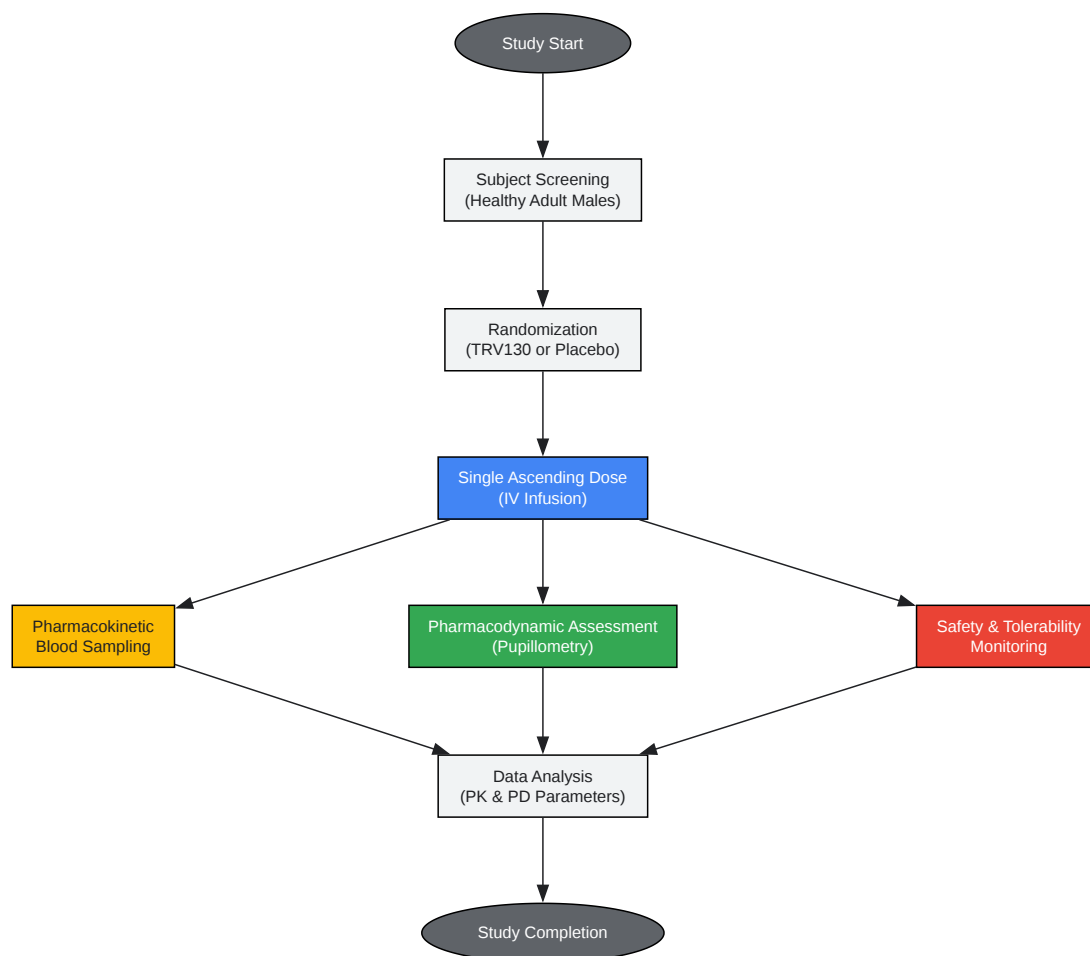
### Logical Relationship of TRV130's Mechanism and Effects



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Caption: Mechanism of TRV130 as a G protein-biased  $\mu$ -opioid receptor agonist.

## Experimental Workflow for First-in-Human Study



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Caption: Workflow of the first-in-human clinical trial of TRV130.

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## References

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